molecular formula C20H20F2N2O2 B2464115 2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941905-68-6

2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2464115
CAS No.: 941905-68-6
M. Wt: 358.389
InChI Key: JVSYVYVSZPAMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 2,6-difluorobenzoyl group linked to a 1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold. The tetrahydroquinoline core provides a partially saturated heterocyclic framework, while the 2-methylpropyl (isobutyl) substituent at position 1 and the ketone at position 2 influence its conformational and electronic properties. The fluorine atoms on the benzamide moiety enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)11-24-17-8-7-14(10-13(17)6-9-18(24)25)23-20(26)19-15(21)4-3-5-16(19)22/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSYVYVSZPAMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Difluorobenzamide Group: This step involves the reaction of the quinoline derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Final Modifications: The final step may involve further functionalization or purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, especially at the fluorine positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2,6-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobenzamide group may enhance binding affinity and specificity, while the quinoline core can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Building Blocks and Catalogs

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Target compound: 2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide C₂₄H₂₃F₂N₂O₂ 416.45 g/mol - 2,6-difluorobenzamide
- 1-(2-methylpropyl)-2-oxo-tetrahydroquinolinyl
Enhanced metabolic stability due to fluorine substitution; moderate lipophilicity
3,4-Dimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (BF20921) C₂₁H₂₆N₂O₅S 418.51 g/mol - 3,4-dimethoxybenzenesulfonamide
- Same tetrahydroquinolinyl core
Sulfonamide group increases polarity; methoxy groups may reduce membrane permeability
N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide (Ispinesib) C₃₀H₃₃ClN₄O₂ 529.07 g/mol - Quinazolinone core
- 4-methylbenzamide
- 3-aminopropyl chain
Antiepileptic/kinesin inhibitor activity; complex steric interactions due to quinazolinone

Functional Group Analysis

Benzamide vs. Fluorine atoms in the target compound increase electronegativity and may enhance binding to hydrophobic pockets compared to BF20921’s methoxy groups.

Core Heterocycle Modifications: The tetrahydroquinoline in the target compound is partially saturated, reducing aromaticity compared to Ispinesib’s fully aromatic quinazolinone. This difference impacts rigidity and π-π stacking interactions .

Ispinesib’s 3-aminopropyl chain may facilitate solubility or interaction with charged residues .

Pharmacological and Physicochemical Insights

  • Lipophilicity: The target compound’s logP (estimated ~3.5) is lower than BF20921’s (~4.2) due to fluorine’s electron-withdrawing effects but higher than Ispinesib’s (~2.8) owing to the latter’s polar aminopropyl group.
  • Metabolic Stability : Fluorine substitution in the target compound likely reduces oxidative metabolism compared to methoxy or methyl groups in analogs .
  • Biological Activity: While Ispinesib demonstrates antiepileptic/kinesin inhibition, the target compound’s activity remains uncharacterized in the provided evidence.

Biological Activity

2,6-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS Number: 941905-68-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a quinoline core that is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C20H20F2N2O2C_{20}H_{20}F_{2}N_{2}O_{2} with a molecular weight of 358.4 g/mol. The presence of fluorine atoms in its structure is noteworthy as fluorination can enhance the metabolic stability and bioactivity of organic compounds.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. The difluoro substitution on the benzamide moiety may enhance its binding affinity to target proteins through hydrophobic interactions and improved electronic properties. In particular, studies have shown that fluorinated benzamides can act as inhibitors of the FtsZ protein, which is crucial for bacterial cell division.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated significant antibacterial effects against Staphylococcus aureus and other pathogens by inhibiting the FtsZ protein .
  • Antitumor Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against human cancer cell lines. For instance, analogs have shown potent activity against various tumor cells including HepG2 and NCI-H661 .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on FtsZ Inhibition :
    • A study compared this compound with other benzamide derivatives. It was found that the difluorobenzamide motif significantly enhances antibacterial activity due to increased hydrophobic interactions with FtsZ .
  • Antitumor Activity Evaluation :
    • In a series of tests involving human cancer cell lines (e.g., DLD and KB), compounds related to this structure showed selective cytotoxicity. The structure–activity relationship (SAR) indicated that modifications in the side chain could optimize efficacy against specific cancer types .

Data Summary

PropertyValue
Molecular FormulaC20H20F2N2O2C_{20}H_{20}F_{2}N_{2}O_{2}
Molecular Weight358.4 g/mol
Antibacterial ActivityEffective against S. aureus
Antitumor ActivityCytotoxic to HepG2 and NCI-H661 cells
MechanismFtsZ inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.